![molecular formula C16H17NO5S B309157 Ethyl 2-hydroxy-5-{[(2-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B309157.png)
Ethyl 2-hydroxy-5-{[(2-methylphenyl)sulfonyl]amino}benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-hydroxy-5-{[(2-methylphenyl)sulfonyl]amino}benzoate, also known as EHT 1864, is a small molecule inhibitor that has been shown to have potential therapeutic applications in a variety of diseases. This compound has been extensively studied in the field of cancer research, where it has been shown to have promising anti-tumor effects. In addition, EHT 1864 has also been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis.
作用機序
Ethyl 2-hydroxy-5-{[(2-methylphenyl)sulfonyl]amino}benzoate 1864 acts as an inhibitor of Rho guanine nucleotide exchange factors (RhoGEFs). RhoGEFs are proteins that regulate the activity of Rho GTPases, which are important signaling molecules involved in a variety of cellular processes, including cell migration and proliferation. By inhibiting RhoGEFs, this compound 1864 is able to disrupt the activity of Rho GTPases, which can lead to the inhibition of cancer cell growth and the suppression of the inflammatory response.
Biochemical and Physiological Effects:
This compound 1864 has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound 1864 has been shown to inhibit cell migration, invasion, and proliferation. In addition, this compound 1864 has been shown to induce apoptosis, or programmed cell death, in cancer cells. In inflammatory cells, this compound 1864 has been shown to inhibit the migration of immune cells, which is a key component of the inflammatory response.
実験室実験の利点と制限
One advantage of using Ethyl 2-hydroxy-5-{[(2-methylphenyl)sulfonyl]amino}benzoate 1864 in lab experiments is its specificity for RhoGEFs. This allows for targeted inhibition of Rho GTPases, which can lead to more specific and effective results. However, one limitation of using this compound 1864 is its potential toxicity. This compound 1864 has been shown to be toxic at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several potential future directions for research involving Ethyl 2-hydroxy-5-{[(2-methylphenyl)sulfonyl]amino}benzoate 1864. One area of interest is the development of more potent and selective inhibitors of RhoGEFs. This could lead to more effective treatments for cancer and inflammatory diseases. In addition, further research is needed to determine the optimal dosing and administration of this compound 1864 for therapeutic use. Finally, there is potential for the use of this compound 1864 in combination with other drugs to enhance its therapeutic effects.
合成法
Ethyl 2-hydroxy-5-{[(2-methylphenyl)sulfonyl]amino}benzoate 1864 can be synthesized through a multi-step process involving the reaction of various chemical intermediates. The synthesis of this compound 1864 involves the reaction of 2-hydroxy-5-nitrobenzoic acid with 2-methylbenzenesulfonyl chloride to form the corresponding sulfonyl chloride intermediate. This intermediate is then reacted with ethyl alcohol in the presence of a base to form the final product, this compound 1864.
科学的研究の応用
Ethyl 2-hydroxy-5-{[(2-methylphenyl)sulfonyl]amino}benzoate 1864 has been extensively studied for its potential use in cancer research. It has been shown to have anti-tumor effects in a variety of cancer cell lines, including breast, colon, and lung cancer. In addition, this compound 1864 has also been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis. It has been shown to inhibit the migration of immune cells, which is a key component of the inflammatory response.
特性
分子式 |
C16H17NO5S |
|---|---|
分子量 |
335.4 g/mol |
IUPAC名 |
ethyl 2-hydroxy-5-[(2-methylphenyl)sulfonylamino]benzoate |
InChI |
InChI=1S/C16H17NO5S/c1-3-22-16(19)13-10-12(8-9-14(13)18)17-23(20,21)15-7-5-4-6-11(15)2/h4-10,17-18H,3H2,1-2H3 |
InChIキー |
QGCTVRYSBWWPIN-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C=CC(=C1)NS(=O)(=O)C2=CC=CC=C2C)O |
正規SMILES |
CCOC(=O)C1=C(C=CC(=C1)NS(=O)(=O)C2=CC=CC=C2C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



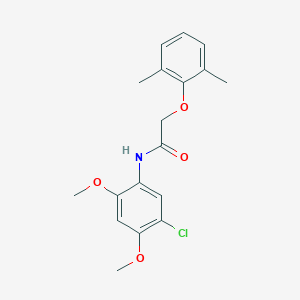
![Propyl 4-[(cyclohexylcarbonyl)oxy]-3-methoxybenzoate](/img/structure/B309076.png)
![Methyl 4-chloro-3-[(cyclohexylcarbonyl)amino]benzoate](/img/structure/B309077.png)
![Ethyl 4-[(cyclohexylcarbonyl)oxy]-3-methoxybenzoate](/img/structure/B309078.png)
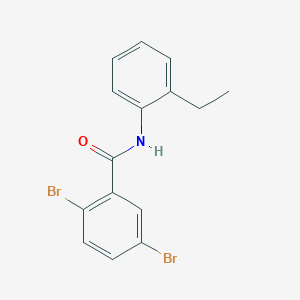
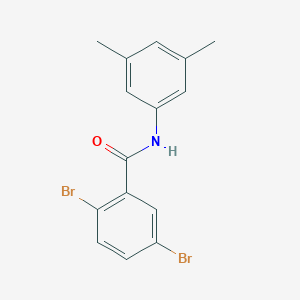
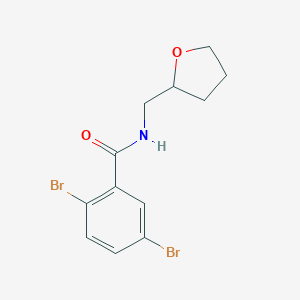



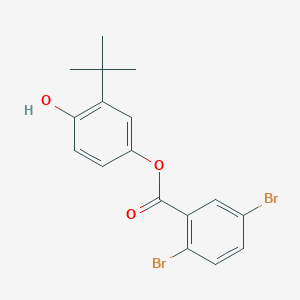
![4-chloro-N-(3,5-dimethylphenyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B309092.png)
![Ethyl 3-methoxy-4-[(methylsulfonyl)oxy]benzoate](/img/structure/B309094.png)
![Propyl 4-[(2-chlorobenzoyl)oxy]-3-methoxybenzoate](/img/structure/B309095.png)